Cas no 82857-69-0 (Benzylacyclouridine)

Benzylacyclouridine Chemical and Physical Properties
Names and Identifiers
-
- 5-benzylacyclouridine
- 5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione
- 5-Bacu
- 5-Benzyl-1-(2-hydroxyethoxymethyl)uracil
- 5-Benzyl-1-(2'-hydroxyethoxymethyl)uracil
- 1-((2-HYDROXYETHOXY)METHYL)-5-BENZYLPYRIMIDINE-2,4(1H,3H)-DIONE
- 0H851I3O9D
- 5-benzyl-1-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(1H,3H)-dione
- 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(phenylmethyl)-
- Benzylacyclouridine
- 5-benzyl-1-(2-h
- DA-70184
- 5-benzyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione
- MS-23926
- SCHEMBL7558156
- BDBM50026387
- DB07437
- EN300-6739960
- AKOS040758372
- Z3212792438
- NS00068814
- HY-106406
- CHEMBL17432
- UNII-0H851I3O9D
- 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- CHEBI:41037
- 82857-69-0
- DTXSID30232034
- Q27096656
- G12729
- 5-Benzyl-1-(2-hydroxy-ethoxymethyl)-1H-pyrimidine-2,4-dione
- DTXCID30154525
- CS-0025738
-
- Inchi: 1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19)
- InChI Key: SPJAGILXQBHHSZ-UHFFFAOYSA-N
- SMILES: O(CCO)CN1C(NC(C(=C1)CC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 276.11100700g/mol
- Monoisotopic Mass: 276.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 78.9
Benzylacyclouridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B937560-5mg |
Benzylacyclouridine |
82857-69-0 | ≥99% | 5mg |
¥1,350.00 | 2022-09-02 | |
MedChemExpress | HY-106406-100mg |
Benzylacyclouridine |
82857-69-0 | 99.67% | 100mg |
¥14500 | 2023-08-31 | |
Enamine | EN300-6739960-0.05g |
5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
82857-69-0 | 95% | 0.05g |
$454.0 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B937560-25mg |
Benzylacyclouridine |
82857-69-0 | ≥99% | 25mg |
¥4,950.00 | 2022-09-02 | |
MedChemExpress | HY-106406-10mM*1mLinDMSO |
Benzylacyclouridine |
82857-69-0 | 99.67% | 10mM*1mLinDMSO |
¥1650 | 2023-07-26 | |
TRC | B016958-5mg |
5-Benzyl-1-(2-hydroxyethoxymethyl)uracil |
82857-69-0 | 5mg |
$ 495.00 | 2022-04-02 | ||
1PlusChem | 1P004X0H-25mg |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(phenylmethyl)- |
82857-69-0 | 99% | 25mg |
$666.00 | 2024-04-21 | |
MedChemExpress | HY-106406-10mM*1 mL in DMSO |
Benzylacyclouridine |
82857-69-0 | 98.02% | 10mM*1 mL in DMSO |
¥1650 | 2024-05-24 | |
A2B Chem LLC | AC28609-10mg |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(phenylmethyl)- |
82857-69-0 | 99% | 10mg |
$285.00 | 2024-04-19 | |
A2B Chem LLC | AC28609-10g |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(phenylmethyl)- |
82857-69-0 | 95% | 10g |
$8855.00 | 2024-04-19 |
Benzylacyclouridine Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
2. Book reviews
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on Benzylacyclouridine
Benzylacyclouridine (CAS No. 82857-69-0): A Comprehensive Overview of Its Applications and Recent Research Findings
Benzylacyclouridine, identified by the Chemical Abstracts Service Number (CAS No.) 82857-69-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered considerable attention due to its unique structural properties and a broad spectrum of potential applications, particularly in the development of therapeutic agents. The introduction of benzylacyclouridine into various biochemical pathways has opened new avenues for research, especially in understanding cellular mechanisms and drug interactions.
The structural framework of Benzylacyclouridine consists of an acyclic uridine derivative substituted with a benzyl group. This modification imparts distinct pharmacological properties, making it a valuable candidate for studying enzyme inhibition and receptor binding. The benzyl group enhances the lipophilicity of the molecule, facilitating its penetration across biological membranes, which is a crucial factor in drug design and delivery systems.
Recent studies have highlighted the potential of Benzylacyclouridine in modulating nucleic acid metabolism. Its ability to interfere with RNA synthesis and degradation has been explored in contexts such as cancer therapy and viral replication inhibition. For instance, research indicates that benzylacyclouridine can inhibit the activity of RNA-dependent RNA polymerases, thereby disrupting the replication cycle of certain viruses. This mechanism has been particularly promising in the development of antiviral drugs targeting RNA viruses.
In addition to its antiviral properties, Benzylacyclouridine has shown promise in addressing neurological disorders. Preclinical studies have demonstrated its potential role in modulating neurotransmitter release and receptor activity. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. By interacting with specific neurotransmitter receptors, benzylacyclouridine may help restore normal neuronal function and mitigate symptoms associated with these conditions.
The pharmacokinetic profile of Benzylacyclouridine is another area of active investigation. Researchers are focusing on optimizing its absorption, distribution, metabolism, and excretion (ADME) properties to enhance therapeutic efficacy. Advances in drug formulation techniques have enabled the development of more stable and bioavailable derivatives of benzylacyclouridine, which could improve patient compliance and treatment outcomes.
From a synthetic chemistry perspective, the preparation of Benzylacyclouridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyl group into the acyclic uridine backbone necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent innovations in synthetic methodologies have streamlined this process, making it more efficient and scalable for industrial production.
The toxicological profile of Benzylacyclouridine is also a critical consideration in its development as a therapeutic agent. Comprehensive safety studies have been conducted to evaluate its potential side effects and toxicity levels. These studies have provided valuable insights into the compound's safety margins and recommended dosing regimens for clinical use. By adhering to stringent regulatory guidelines, researchers can ensure that benzylacyclouridine-based therapies are both safe and effective for patients.
The future prospects of Benzylacyclouridine are vast, with ongoing research exploring its potential applications in various medical fields. Collaborative efforts between academic institutions, pharmaceutical companies, and biotechnology firms are driving innovation in this area. As our understanding of molecular mechanisms continues to evolve, new uses for benzylacyclouridine are likely to emerge, further solidifying its role as a cornerstone compound in modern medicine.
82857-69-0 (Benzylacyclouridine) Related Products
- 2171602-95-0(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid)
- 2153169-82-3(4-[(3-Bromopyridin-4-yl)methyl]piperidin-4-ol)
- 2413904-95-5(tert-butyl N-(4-bromo-2-hydroxy-6-nitrophenyl)carbamate)
- 475144-82-2(3-(2-piperidin-2-ylethoxy)pyridine)
- 1313404-68-0(4-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid)
- 383137-53-9(1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole)
- 2171968-51-5(3-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)azetidine)
- 1344971-58-9((S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one)
- 2171948-19-7(7-bromo-3-(2-fluoro-3-methoxyphenyl)-2H-indazole)
- 953230-87-0(N-(5-methyl-1,2-oxazol-3-yl)-N'-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethanediamide)
